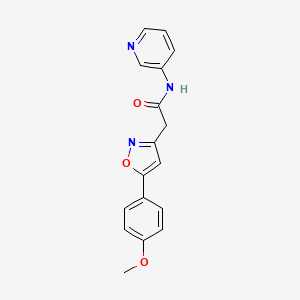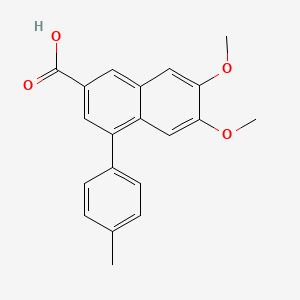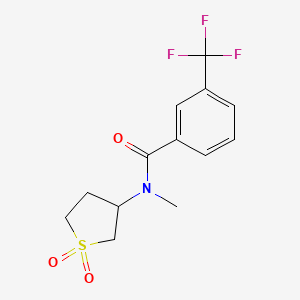![molecular formula C12H17NO4S B2482422 {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol CAS No. 92993-54-9](/img/structure/B2482422.png)
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is a chemical compound with a complex structure that includes an azetidine ring, a sulfonyl group, and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Aplicaciones Científicas De Investigación
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group and azetidine ring play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diamine
- {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diethylamine
Uniqueness
Compared to similar compounds, {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and enhance its versatility in various applications.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-2-4-11(5-3-10)18(16,17)13-6-12(7-13,8-14)9-15/h2-5,14-15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOMQJAPNZTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)
![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)


![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)



![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)

